2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group substituted with hydroxymethyl and methoxy groups, and an acetamide moiety linked to a methylphenyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-(hydroxymethyl)-2-methoxyphenol.
Acylation Reaction: The phenoxy intermediate is then subjected to acylation with chloroacetyl chloride in the presence of a base like pyridine to form 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-[4-(carboxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide.
Reduction: Formation of 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-aminophenyl)acetamide.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(hydroxymethyl)-2-methoxyphenol: Shares the phenoxy structure but lacks the acetamide and methylphenyl groups.
2-tert-Butyl-4-methoxyphenol: Similar phenoxy structure with a tert-butyl group instead of hydroxymethyl.
4-Amino-2-methoxyphenol: Contains an amino group instead of hydroxymethyl.
Uniqueness
2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-12-3-6-14(7-4-12)18-17(20)11-22-15-8-5-13(10-19)9-16(15)21-2/h3-9,19H,10-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRDJCYOQCBZQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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